molecular formula C13H18N2O2 B1416667 N-Methyl-2-(4-piperidinyloxy)benzamide CAS No. 902837-01-8

N-Methyl-2-(4-piperidinyloxy)benzamide

Cat. No. B1416667
M. Wt: 234.29 g/mol
InChI Key: OLGUBCXHJHGDRA-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-piperidinyloxy)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPWB is a white crystalline solid that has a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol.

Scientific Research Applications

  • Metal Complex Synthesis and Antibacterial Activity : Benzamide derivatives, including those similar to N-Methyl-2-(4-piperidinyloxy)benzamide, have been synthesized for their potential in forming metal complexes. These complexes were tested for antibacterial activity against various bacterial strains, showing promising results, particularly with copper complexes exhibiting better activities than free ligands and some standard antibiotics (Khatiwora et al., 2013).

  • Acetylcholinesterase Inhibition for Antidementia Agents : Piperidine derivatives, structurally similar to N-Methyl-2-(4-piperidinyloxy)benzamide, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds demonstrated significant inhibitory activity, suggesting potential use as antidementia agents (Sugimoto et al., 1990).

  • Analysis in Nonaqueous Capillary Electrophoresis : N-Methyl-2-(4-piperidinyloxy)benzamide-related compounds have been used in the development of nonaqueous capillary electrophoretic separation methods. This technique is promising for quality control in pharmaceutical analysis (Ye et al., 2012).

  • Metabolism in Cancer Treatment : Research on benzamide derivatives with structures related to N-Methyl-2-(4-piperidinyloxy)benzamide has been conducted to understand their metabolism in cancer patients. This study is crucial for optimizing drug design and improving treatment strategies (Gong et al., 2010).

  • Pharmacokinetics in Cancer Inhibitors : Studies on the pharmacokinetics of novel benzamide derivatives, structurally similar to N-Methyl-2-(4-piperidinyloxy)benzamide, have been conducted. This research helps in understanding the drug's metabolism and optimizing its use in cancer treatment (Teffera et al., 2013).

  • δ-Opioid Mechanisms in Pain Treatment : Certain benzamide derivatives, akin to N-Methyl-2-(4-piperidinyloxy)benzamide, have been studied for their potential as δ-opioid agonists. These compounds show promise in treating chronic pain with good oral bioavailability and analgesic effects (Nozaki et al., 2012).

properties

IUPAC Name

N-methyl-2-piperidin-4-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGUBCXHJHGDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(4-piperidinyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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